1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone
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Overview
Description
1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone is an organic compound with the molecular formula C16H16O2 It is a ketone derivative characterized by the presence of a methoxy group and a methylphenyl group attached to the phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone can be synthesized through several methods. One common approach involves the reaction of 4-methylphenol with 4-bromomethylphenyl ketone in the presence of a base such as potassium carbonate. The reaction typically occurs in a solvent like dimethylformamide (DMF) at elevated temperatures. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reactions using similar reagents and conditions as in laboratory synthesis. The process is optimized for higher yields and purity, often employing continuous flow reactors and automated purification systems.
Chemical Reactions Analysis
Types of Reactions
1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the ketone group to an alcohol group.
Substitution: The methoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typically used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or sodium ethoxide (NaOEt) can facilitate substitution reactions.
Major Products
Oxidation: Produces carboxylic acids or aldehydes.
Reduction: Yields alcohols.
Substitution: Results in various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
- 1-[4-(4-Methoxyphenoxy)phenyl]ethanone
- 1-(4-Methylphenyl)-2-phenyl-1-ethanone
- 4-Methoxyphenacyl bromide
Uniqueness
1-[4-[(4-Methylphenyl)methoxy]phenyl]ethanone is unique due to its specific structural features, such as the combination of a methoxy group and a methylphenyl group. This structural arrangement imparts distinct chemical and physical properties, making it valuable for various research and industrial applications.
Properties
IUPAC Name |
1-[4-[(4-methylphenyl)methoxy]phenyl]ethanone |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H16O2/c1-12-3-5-14(6-4-12)11-18-16-9-7-15(8-10-16)13(2)17/h3-10H,11H2,1-2H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
OEUSEPWRDYIVPO-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)COC2=CC=C(C=C2)C(=O)C |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H16O2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20409435 |
Source
|
Record name | SBB012906 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.30 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
79615-78-4 |
Source
|
Record name | SBB012906 | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20409435 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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